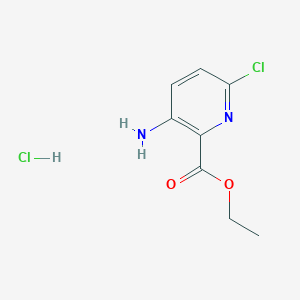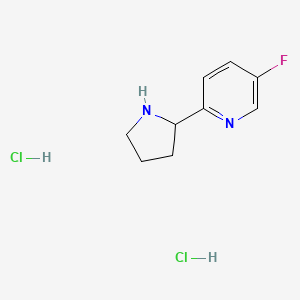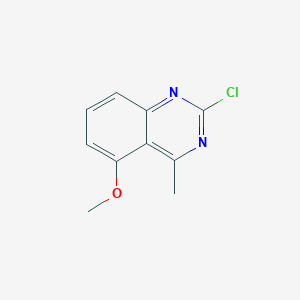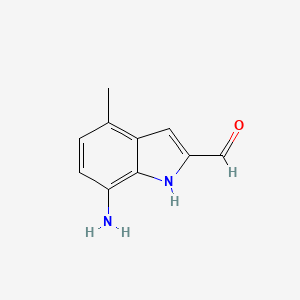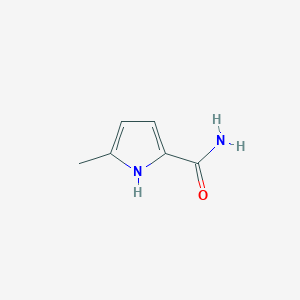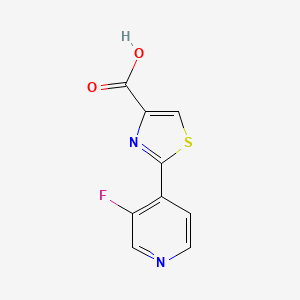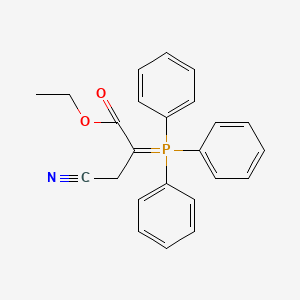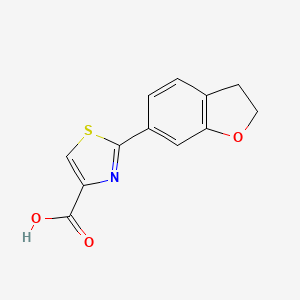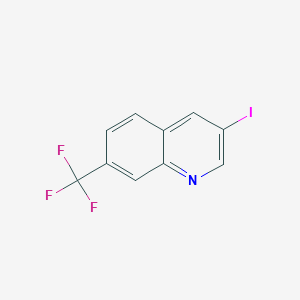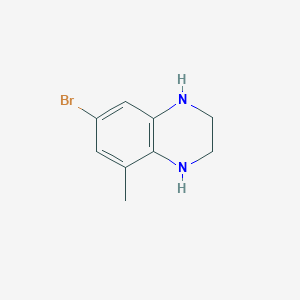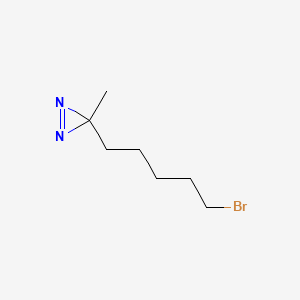
3-(5-Bromopentyl)-3-methyl-3H-diazirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromopentyl)-3-methyl-3H-diazirine is a diazirine compound characterized by the presence of a bromopentyl group and a methyl group attached to the diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopentyl)-3-methyl-3H-diazirine typically involves the reaction of 3-methyl-3H-diazirine with 5-bromopentyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromide group by the diazirine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to minimize impurities.
化学反応の分析
Types of Reactions
3-(5-Bromopentyl)-3-methyl-3H-diazirine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopentyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Photolysis: Upon exposure to UV light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate that can form covalent bonds with nearby molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines and thiols.
Photolysis: UV light is used to induce the photolysis of the diazirine ring, typically in the presence of the target molecule to facilitate covalent bond formation.
Major Products Formed
Nucleophilic Substitution: The major products are substituted diazirines where the bromine atom is replaced by the nucleophile.
Photolysis: The major products are covalently bonded complexes formed between the carbene intermediate and the target molecule.
科学的研究の応用
3-(5-Bromopentyl)-3-methyl-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and the identification of reactive intermediates.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions, protein-protein interactions, and the identification of binding sites.
Medicine: Utilized in drug discovery and development to identify potential drug targets and understand drug-receptor interactions.
Industry: Applied in the development of new materials and the study of surface interactions.
作用機序
The primary mechanism of action of 3-(5-Bromopentyl)-3-methyl-3H-diazirine involves the generation of a carbene intermediate upon exposure to UV light. This highly reactive intermediate can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. The molecular targets and pathways involved depend on the specific application and the target molecule being studied.
類似化合物との比較
Similar Compounds
- 3-(4-Bromobutyl)-3-methyl-3H-diazirine
- 3-(6-Bromohexyl)-3-methyl-3H-diazirine
- 3-(5-Chloropentyl)-3-methyl-3H-diazirine
Uniqueness
3-(5-Bromopentyl)-3-methyl-3H-diazirine is unique due to its specific bromopentyl group, which provides distinct reactivity and selectivity in nucleophilic substitution reactions. The length of the bromopentyl chain also influences the spatial orientation and accessibility of the diazirine ring, affecting its photolysis behavior and the formation of covalent bonds with target molecules.
特性
分子式 |
C7H13BrN2 |
|---|---|
分子量 |
205.10 g/mol |
IUPAC名 |
3-(5-bromopentyl)-3-methyldiazirine |
InChI |
InChI=1S/C7H13BrN2/c1-7(9-10-7)5-3-2-4-6-8/h2-6H2,1H3 |
InChIキー |
SELXGJLGNFIODG-UHFFFAOYSA-N |
正規SMILES |
CC1(N=N1)CCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


